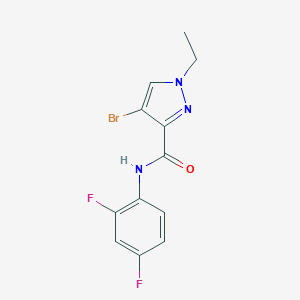
4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as BDF 8634, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazole carboxamides and has been found to exhibit interesting properties that make it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, this compound 8634 has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression and cell proliferation. In neurons, this compound 8634 has been found to modulate the release of neurotransmitters by interacting with presynaptic voltage-gated calcium channels. In immune cells, this compound 8634 has been found to inhibit the activity of the transcription factor NF-kappaB, which plays a role in regulating the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound 8634 has been found to exhibit various biochemical and physiological effects, depending on the research application. In cancer cells, this compound 8634 has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, this compound 8634 has been found to enhance synaptic transmission and protect against oxidative stress-induced damage. In immune cells, this compound 8634 has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 in lab experiments is its ability to exhibit potent and selective activity against various cellular targets. This makes it a valuable tool for studying the mechanisms of various biological processes and for developing new therapeutic agents. However, one limitation of using this compound 8634 is its potential toxicity and side effects, which can affect the interpretation of experimental results and limit its clinical applications.
Zukünftige Richtungen
There are several future directions for research involving 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634. One direction is to further elucidate its mechanism of action and its potential applications in various scientific research fields. Another direction is to develop new analogs of this compound 8634 with improved potency and selectivity for specific cellular targets. Additionally, more studies are needed to evaluate the safety and efficacy of this compound 8634 in preclinical and clinical trials, which could lead to its eventual use as a therapeutic agent.
Synthesemethoden
The synthesis of 4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 involves a series of chemical reactions that start with the condensation of 2,4-difluoroaniline and ethyl acetoacetate to form 2,4-difluorophenyl-1-ethyl-3-oxobutylamine. This intermediate is then reacted with hydrazine hydrate and 4-bromo-3-nitrobenzoic acid to yield the final product, this compound 8634.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2,4-difluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide 8634 has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound 8634 has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In neuroscience, this compound 8634 has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In immunology, this compound 8634 has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C12H10BrF2N3O |
|---|---|
Molekulargewicht |
330.13 g/mol |
IUPAC-Name |
4-bromo-N-(2,4-difluorophenyl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10BrF2N3O/c1-2-18-6-8(13)11(17-18)12(19)16-10-4-3-7(14)5-9(10)15/h3-6H,2H2,1H3,(H,16,19) |
InChI-Schlüssel |
VSFZEJFXSMBQJK-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)F)F)Br |
Kanonische SMILES |
CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)F)F)Br |
Löslichkeit |
18.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280068.png)
![N-(2,6-dichlorophenyl)-2-[1-(4-methylphenyl)-5-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B280072.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280074.png)
![4-[(4-bromophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B280077.png)
![methyl 4-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280078.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(3-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B280080.png)
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280081.png)
![ethyl 4-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B280082.png)
![methyl 2-({[(1-ethyl-1H-pyrazol-4-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280083.png)
![N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280085.png)
![1-ethyl-N-[(3-methoxyphenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280086.png)
![4-chloro-N-[(2-methoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280089.png)
![N-cyclopentyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280092.png)
![Ethyl 13-(3-furylmethylene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B280093.png)
